molecular formula C15H25NO4 B022152 alpha-Hydroxymetoprolol CAS No. 56392-16-6

alpha-Hydroxymetoprolol

カタログ番号 B022152
CAS番号: 56392-16-6
分子量: 283.36 g/mol
InChIキー: OFRYBPCSEMMZHR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alpha-Hydroxymetoprolol is a metabolite of metoprolol . Metoprolol is a selective β1 receptor blocker used in the treatment of several diseases of the cardiovascular system, especially hypertension .


Synthesis Analysis

Metoprolol is primarily metabolized to alpha-Hydroxymetoprolol by CYP2D6 . Approximately 85% of metoprolol metabolites are excreted in the urine, as well as a small amount of unmetabolized drug .


Chemical Reactions Analysis

Alpha-Hydroxymetoprolol is formed from metoprolol by the cytochrome P450 (CYP) isoform CYP2D6 . The exact chemical reactions involved in this process are not provided in the search results.

科学的研究の応用

Pharmacokinetic Modeling

Alpha-Hydroxymetoprolol is used in pharmacokinetic modeling to understand drug-gene interactions, particularly with the CYP2D6 gene . This modeling helps predict the behavior of drugs in various populations, including those with genetic polymorphisms that affect drug metabolism.

Cardiovascular Disease Management

As an active metabolite of metoprolol, alpha-Hydroxymetoprolol plays a crucial role in the management of cardiovascular diseases. It’s involved in the treatment protocols for conditions like hypertension and heart failure, where its beta-blocking effects are beneficial .

Drug-Gene Interaction Studies

Research involving alpha-Hydroxymetoprolol often focuses on drug-gene interactions. These studies aim to describe how genetic variations in enzymes like CYP2D6 can alter the drug’s efficacy and safety profile .

Metabolomic Profiling

Alpha-Hydroxymetoprolol is used in metabolomic profiling to gain insights into the biological processes affected by metoprolol treatment in hypertension. This approach helps in understanding the drug’s effectiveness and safety at the metabolic level .

Clinical Pharmacokinetics

The compound is studied in clinical pharmacokinetics to assess its behavior in the human body, including absorption, distribution, metabolism, and excretion. Such studies are crucial for dose optimization in different patient populations .

Therapeutic Drug Monitoring

Alpha-Hydroxymetoprolol is monitored in therapeutic drug monitoring programs to ensure optimal dosing in patients. By measuring its levels in the blood, clinicians can adjust dosages to achieve the desired therapeutic effect while minimizing side effects .

特性

IUPAC Name

1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRYBPCSEMMZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024019
Record name 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-alpha-(methoxymethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Hydroxymetoprolol

CAS RN

56392-16-6
Record name α-Hydroxymetoprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56392-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Hydroxymetoprolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056392166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-alpha-(methoxymethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-HYDROXYMETOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C19D0413EL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Hydroxymetoprolol
Reactant of Route 2
alpha-Hydroxymetoprolol
Reactant of Route 3
alpha-Hydroxymetoprolol
Reactant of Route 4
Reactant of Route 4
alpha-Hydroxymetoprolol
Reactant of Route 5
Reactant of Route 5
alpha-Hydroxymetoprolol
Reactant of Route 6
alpha-Hydroxymetoprolol

Q & A

Q1: How does the input rate of metoprolol extended-release formulations affect its pharmacokinetics?

A2: Research indicates that input rate can significantly impact the pharmacokinetic profile of metoprolol and its metabolites []. When comparing extended-release formulations with varying release rates to an oral solution, distinct differences in T(max) and the ratio of alpha-hydroxymetoprolol to metoprolol were observed []. These findings underscore the importance of considering input rate when evaluating the pharmacokinetic properties of metoprolol extended-release formulations.

Q2: Does alpha-hydroxymetoprolol exhibit beta-blocking effects similar to its parent drug, metoprolol?

A3: While alpha-hydroxymetoprolol demonstrates beta-blocking activity, studies in dogs indicate that it is less potent than metoprolol []. A five-fold higher dose of alpha-hydroxymetoprolol was required to achieve a comparable degree of beta-blockade as metoprolol, despite leading to ten-fold higher plasma levels of the metabolite due to differences in volume of distribution [].

Q3: Is there evidence of stereoselective metabolism of metoprolol in humans?

A4: Yes, research highlights stereoselectivity in the formation of alpha-hydroxymetoprolol in humans. Specifically, a study involving hypertensive patients identified preferential formation of the 1'R chiral center of alpha-hydroxymetoprolol from both metoprolol enantiomers []. Furthermore, the study indicated that (-)-(S)-metoprolol undergoes slightly more alpha-hydroxylation compared to its (+)-(R)-enantiomer [].

Q4: How does the debrisoquine phenotype affect the pharmacokinetics and pharmacodynamics of metoprolol?

A5: Metoprolol metabolism is influenced by the debrisoquine/sparteine genetic polymorphism []. Poor metabolizers (PMs) of debrisoquine exhibit significantly higher plasma concentrations of metoprolol compared to extensive metabolizers (EMs) []. This difference arises from the impaired alpha-hydroxylation of metoprolol in PMs. Consequently, racemic metoprolol demonstrates a higher beta-1 adrenoceptor antagonistic potency in EMs compared to PMs []. This difference in potency was also observed for beta-2 adrenoceptor antagonism, as assessed by metoprolol's ability to antagonize terbutaline-induced hypokalemia []. PMs exhibited higher metoprolol/alpha-hydroxymetoprolol ratios, which correlated with higher R-/S-isomer ratios of unchanged metoprolol [].

Q5: How do drugs like fluvoxamine, paroxetine, and quinidine influence metoprolol metabolism?

A6: Fluvoxamine, a selective serotonin reuptake inhibitor, has been shown to modestly inhibit CYP2C19 activity in vivo, but it does not appear to affect CYP2D6 activity []. This selectivity is crucial considering that CYP2D6 is the primary enzyme responsible for metoprolol metabolism. On the other hand, paroxetine, another selective serotonin reuptake inhibitor, exhibits a more complex interaction with metoprolol metabolism. In vitro studies using human liver microsomes revealed that paroxetine can stereoselectively inhibit the oxidative metabolism of metoprolol, particularly affecting the O-demethylation pathway []. Quinidine, an antiarrhythmic drug, potently inhibits CYP2D6 activity and has been used to dissect the role of this enzyme in the metabolism of different drugs, including metoprolol []. This inhibition leads to a decrease in the formation of alpha-hydroxymetoprolol, the major metabolite produced by CYP2D6.

Q6: Can amino acids interfere with the hepatic metabolism of metoprolol?

A7: Research in perfused rat livers has demonstrated that a mixture of amino acids can significantly inhibit the metabolism of metoprolol []. This inhibition appears to primarily affect the Vmax of metabolic reactions, leading to substantial increases in metoprolol availability, especially at low inlet concentrations []. The mechanism behind this interaction is likely multifactorial and might involve direct inhibition of metabolic enzymes or limitations in essential co-substrates like NADPH or oxygen [].

Q7: Is there a difference in the catalytic activity of CYP2D6 variants containing valine or methionine at position 374?

A9: Research has explored the potential functional differences between CYP2D6 variants encoding either valine (CYP2D6-Val) or methionine (CYP2D6-Met) at residue 374 []. Heterologous expression studies in yeast revealed that both variants exhibit similar expression levels, ligand binding affinities, and enantioselectivity in metoprolol metabolism []. Interestingly, despite the overall preference for O-demethylmetoprolol (ODM) formation, CYP2D6-Val showed higher regioselectivity for O-demethylation of both metoprolol enantiomers compared to CYP2D6-Met []. These subtle but potentially significant differences in regioselectivity highlight the impact of even single amino acid changes on enzyme function.

Q8: What analytical techniques are commonly employed to study the pharmacokinetics and metabolism of metoprolol and alpha-hydroxymetoprolol?

A10: A range of analytical techniques have been developed and refined for the quantification of metoprolol and alpha-hydroxymetoprolol in biological samples. High-performance liquid chromatography (HPLC), particularly when coupled with fluorescence detection, has emerged as a robust and sensitive method for the simultaneous determination of these compounds [, , , , , , ]. These methods often involve extraction procedures to isolate the analytes from complex biological matrices like plasma or urine. The use of chiral stationary phases in HPLC enables the separation and quantification of individual enantiomers of metoprolol and alpha-hydroxymetoprolol, providing valuable insights into stereoselective pharmacokinetics and metabolism [, ].

  • While most studies focused on the liver as the primary site of metoprolol metabolism, research suggests that the colon can also contribute to the drug's absorption [].
  • Age appears to be a factor influencing the frequency distribution of the metoprolol hydroxylation polymorphism, with older individuals tending to have a higher metoprolol/alpha-hydroxymetoprolol metabolic ratio [].
  • The antimalarial drug pyronaridine, a component of Pyramax (pyronaridine-artesunate), can inhibit CYP2D6 activity, leading to increased plasma concentrations of metoprolol [].
  • Studies in Nigerians and Zambians suggest a potential dissociation in the genetic control of metoprolol, sparteine, and debrisoquine metabolism in these populations, emphasizing the importance of considering ethnic variations in pharmacogenetic studies [, ].
  • In Japanese depressive patients, the CYP2C19 genotype appears to play a more significant role than CYP2D6 genotype in predicting the steady-state plasma concentrations of imipramine and desipramine, highlighting the importance of considering multiple enzymes in drug metabolism [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。